4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Lipophilicity Drug-likeness Membrane permeability

This ortho-ethoxy-substituted piperazinyl-pyrimidine (CAS 1775452-00-0) provides a unique steric and electronic footprint unmatched by para-ethoxy or methoxy analogs. The ortho-ethoxy group constrains amide bond rotation, directly influencing molecular shape and target complementarity in CCR4 antagonist, mutant-selective kinase (PDGFR/CK1/RAF), and gamma-secretase modulator programs. With XLogP3 3.2, TPSA 58.6 Ų, and 4 rotatable bonds, it sits at the favorable edge of oral/CNS drug-like space. Researchers evaluating CCR4-driven Th2 diseases, kinome profiling for triple-negative breast cancer, or Aβ42/Aβ40 modulation should procure this exact analog—not a surrogate—to ensure valid SAR conclusions.

Molecular Formula C19H21F3N4O2
Molecular Weight 394.398
CAS No. 1775452-00-0
Cat. No. B2892415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
CAS1775452-00-0
Molecular FormulaC19H21F3N4O2
Molecular Weight394.398
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
InChIInChI=1S/C19H21F3N4O2/c1-3-28-15-7-5-4-6-14(15)18(27)26-10-8-25(9-11-26)17-12-16(19(20,21)22)23-13(2)24-17/h4-7,12H,3,8-11H2,1-2H3
InChIKeyCKNMPYIFJYHBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775452-00-0): Core Chemotype & Procurement Identity


4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a synthetic small-molecule piperazinyl-pyrimidine hybrid (C19H21F3N4O2, MW 394.4 g/mol) [1]. It belongs to the broader class of acyl-piperazinyl-pyrimidines that have been explored as CCR4 antagonists [2], gamma-secretase modulators [3], and selective kinase inhibitors [4]. Its structure features a 2-methyl-6-(trifluoromethyl)pyrimidine core linked via a piperazine bridge to an ortho-ethoxybenzoyl moiety. This ortho-ethoxy substitution pattern differentiates it from the more common para-ethoxy and unsubstituted benzoyl analogs, influencing both physicochemical properties and potential target engagement.

Why Generic Substitution Fails for 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine: Structural Sensitivity in Piperazinyl-Pyrimidine SAR


Within the piperazinyl-pyrimidine chemotype, even single-atom or positional variations in the benzoyl substituent yield distinct physicochemical profiles that cannot be compensated by simple formulation adjustments. The ortho-ethoxy group on the benzoyl ring sterically constrains rotational freedom around the amide bond relative to para-substituted isomers, directly impacting molecular shape and, by class-level inference, target complementarity [1]. Replacing ethoxy with methoxy (CAS 1775364-80-1) reduces lipophilicity (XLogP3) as well as the van der Waals contact surface available for hydrophobic binding pockets [2]. Substituting the entire acyl-piperazine with a simple Boc-piperazine precursor eliminates the benzoyl pharmacophore required for engagement with aromatic-rich receptor sites identified in CCR4 antagonist and kinase inhibitor programs [3][4]. These structural distinctions mean that in-class analogs are not interchangeable surrogates for SAR exploration or assay validation.

Quantitative Differentiation Evidence: 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine vs. Closest Analogs


Lipophilicity Differential (XLogP3): Ortho-Ethoxy vs. Ortho-Methoxy Analog

The target compound (2-ethoxybenzoyl) exhibits an XLogP3 of 3.2 [1]. Replacing the ortho-ethoxy substituent with ortho-methoxy (CAS 1775364-80-1) is predicted to reduce XLogP3 by approximately 0.4 log units, based on the established Hansch fragment constant difference (ethoxy π ≈ +0.38 vs. methoxy π ≈ -0.02) [2]. This 0.4-unit decrement corresponds to a ~2.5-fold reduction in octanol-water partition coefficient, which can meaningfully alter passive membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Comparison: Ortho-Ethoxy vs. Para-Ethoxy Isomer

The target compound has a computed TPSA of 58.6 Ų [1]. The para-ethoxy positional isomer (4-ethoxybenzoyl) is predicted to have an identical TPSA of 58.6 Ų because the number and type of polar atoms are unchanged. However, the ortho substitution sterically shields the benzamide carbonyl, potentially reducing the effective polar surface area experienced by a biological membrane relative to the para isomer [2]. This intramolecular shielding effect is not captured by 2D TPSA calculations but can influence experimental permeability and efflux ratios (e.g., P-glycoprotein recognition).

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Acceptor Count: Ortho-Ethoxy vs. Boc-Protected Piperazine Precursor

The target compound possesses 8 hydrogen bond acceptors (HBAs) contributed by the pyrimidine nitrogens, trifluoromethyl fluorines, amide carbonyl, ether oxygen, and piperazine nitrogens [1]. The common synthetic precursor, tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (Boc-piperazine), has a higher HBA count (≥9) due to the Boc carbonyl and additional oxygens, yet lacks the aromatic benzoyl moiety required for π-stacking interactions . The target compound thus provides a balanced HBA profile that supports aqueous solubility while presenting the benzoyl pharmacophore for aryl-pocket binding.

Hydrogen bonding Solubility Target recognition

Rotatable Bond Count and Conformational Pre-organization: Ortho-Ethoxy vs. Ortho-Chloro Analog

The target compound contains 4 rotatable bonds [1], arising from the ethoxy ethyl group, the amide C–N bond, and the piperazine-pyrimidine linkage. An ortho-chloro analog (e.g., 4-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine) has only 3 rotatable bonds, lacking the ethoxy ethyl rotor. The additional rotatable bond in the target compound increases conformational entropy in solution, which classically imposes an entropic penalty upon binding (~0.5–1.0 kcal/mol per frozen rotor) but also enables induced-fit adaptation to sub-pocket contours that rigid analogs cannot access [2].

Conformational entropy Binding affinity Ligand efficiency

Metabolic Stability Inference: Ortho-Ethoxy vs. Ortho-Methoxy Ether Cleavage Susceptibility

The ortho-ethoxy group in the target compound is expected to undergo O-deethylation by CYP450 enzymes at a slower rate than the O-demethylation of the corresponding methoxy analog [1]. This class-level inference is based on the established trend that ethyl ethers are metabolically more stable than methyl ethers due to the higher bond dissociation energy of the α-C–H bond and increased steric shielding of the ether oxygen in the ethoxy group. In the context of the piperazinyl-pyrimidine scaffold, this differential metabolic liability can affect compound half-life in hepatocyte stability assays, a key parameter when selecting compounds for in vivo pharmacokinetic studies [2].

Metabolic stability O-dealkylation CYP450

Optimal Research and Industrial Application Scenarios for 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS 1775452-00-0)


CCR4 Antagonist SAR Probe for Allergic Inflammation and Asthma Programs

The piperazinyl-pyrimidine scaffold is established in the patent literature as a CCR4 antagonist chemotype [1]. The target compound, with its ortho-ethoxybenzoyl substitution, serves as a differentiated SAR probe to explore the steric and electronic requirements of the CCR4 orthosteric or allosteric binding site. Its lipophilicity (XLogP3 = 3.2) and 8 HBA count position it within oral drug-like chemical space [2]. Researchers evaluating CCR4 antagonism for Th2-driven diseases (asthma, atopic dermatitis) should prioritize this compound over the methoxy or para-ethoxy analogs to assess the contribution of ortho-alkoxy substitution to receptor subtype selectivity.

Kinase Selectivity Profiling: PDGFR/CK1/RAF Subfamily Screening

Piperazinyl-pyrimidine derivatives have demonstrated selective inhibition of PDGFR, CK1, and RAF kinase subfamily members, with certain analogs showing preferential binding to oncogenic mutant forms (e.g., KIT and PDGFRA mutants) over wild-type isoforms [1]. The target compound's ortho-ethoxybenzoyl group provides a unique steric footprint that may confer differential selectivity across the kinome compared to unsubstituted benzoyl or para-substituted analogs. It is particularly relevant for kinome profiling panels aimed at identifying mutant-selective kinase inhibitors for triple-negative breast cancer (MDA-MB-468) and other malignancies where piperazinyl-pyrimidines have demonstrated cellular potency [2].

Gamma-Secretase Modulator (GSM) Screening for Alzheimer's Disease Research

The piperazinyl-pyrimidine core has been validated as a gamma-secretase modulator scaffold capable of shifting APP cleavage toward shorter, less amyloidogenic Aβ peptides without complete enzyme inhibition [1]. The target compound's 4 rotatable bonds and ortho-ethoxy substitution may influence the conformational dynamics of the piperazine-pyrimidine scaffold within the gamma-secretase complex, potentially affecting the Aβ42/Aβ40 ratio. Procurement of this specific analog enables head-to-head comparison with published piperazinyl-pyrimidine GSMs, supporting SAR campaigns aimed at identifying modulators with improved therapeutic windows.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a TPSA of 58.6 Ų (below the 90 Ų threshold associated with good CNS penetration) and XLogP3 of 3.2 [1], the target compound resides at the favorable edge of CNS drug-like chemical space. The ortho-ethoxy substitution may provide intramolecular shielding of the amide carbonyl, potentially reducing recognition by efflux transporters such as P-glycoprotein relative to the para-ethoxy isomer [2]. This compound is suited as a reference standard in CNS permeability assays (e.g., MDR1-MDCK, PAMPA-BBB) for benchmarking piperazinyl-pyrimidine chemical series intended for neuroscience indications.

Quote Request

Request a Quote for 4-[4-(2-Ethoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.